2-Bromo-N-methylpropanamide

Catalog No.
S2878659
CAS No.
74538-22-0
M.F
C4H8BrNO
M. Wt
166.018
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N-methylpropanamide

CAS Number

74538-22-0

Product Name

2-Bromo-N-methylpropanamide

IUPAC Name

2-bromo-N-methylpropanamide

Molecular Formula

C4H8BrNO

Molecular Weight

166.018

InChI

InChI=1S/C4H8BrNO/c1-3(5)4(7)6-2/h3H,1-2H3,(H,6,7)

InChI Key

ALSQAGFRBPHNIQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC)Br

Solubility

not available

2-Bromo-N-methylpropanamide is an organic compound with the molecular formula C4H8BrNO. It features a bromine atom attached to the second carbon of a propanamide structure, along with a methyl group on the nitrogen atom. This compound is classified as a bromoamide and is characterized by its unique molecular structure, which influences its chemical behavior and potential applications in various fields.

Due to the lack of specific research, the mechanism of action of 2-Bromo-N-methylpropanamide is unknown. Carboxamides can interact with biological systems through various mechanisms depending on their structure. Some amides can act as enzyme inhibitors, while others can bind to specific receptors [].

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols. Additionally, it may engage in elimination reactions under certain conditions, leading to the formation of unsaturated amides. The compound's reactivity is significantly influenced by the presence of the bromine atom, which can facilitate these transformations through mechanisms such as S_N2 or E2 pathways depending on the nature of the nucleophile or base involved .

The synthesis of 2-Bromo-N-methylpropanamide can be achieved through several methods:

  • From 2-Bromoisobutyryl Bromide and Methylamine: This method involves reacting 2-bromoisobutyryl bromide with methylamine in a solvent like dichloromethane at controlled temperatures (from -10 °C to room temperature) to yield the desired amide .
  • Alternative Routes: Other synthetic routes may involve variations in starting materials or reaction conditions, including the use of different solvents or catalysts to optimize yield and purity .

2-Bromo-N-methylpropanamide finds applications primarily in the fine chemical industry. Its utility includes:

  • Raw Material for Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those used in pharmaceuticals and agrochemicals.
  • Modification of Polymers: The compound can be employed in modifying fibers and plastics, enhancing their properties for specific applications.
  • Electrochemical

Interaction studies involving 2-Bromo-N-methylpropanamide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic chemistry and its potential biological interactions. For instance, studies have demonstrated that similar bromoamides undergo elimination reactions under basic conditions, leading to significant structural transformations that could be harnessed in organic synthesis .

Several compounds share structural similarities with 2-Bromo-N-methylpropanamide. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-2-methylpropanamideC4H8BrNOSimilar structure; used as an intermediate
2-Bromo-N,N-dimethylpropanamideC5H10BrNOContains two methyl groups; broader applications in pharmaceuticals
N-Methyl-2-bromopropanamideC4H8BrNLacks carbonyl functionality; different reactivity profile
2-Bromo-3-methylbutanamideC5H10BrNOLarger carbon chain; altered physical properties

These compounds exhibit varying degrees of reactivity and application potential due to differences in their molecular structure and functional groups. The presence of additional methyl groups or variations in carbon chain length can significantly influence their chemical behavior and biological activity.

XLogP3

0.7

Dates

Modify: 2023-08-17

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